Cas no 6269-33-6 (3-(4-Chlorobenzoyl)acrylic acid)

3-(4-Chlorobenzoyl)acrylic acid is a chlorinated aromatic acrylic acid derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure features a reactive α,β-unsaturated carbonyl system, enabling participation in Michael additions, cyclizations, and other conjugate addition reactions. The 4-chlorobenzoyl moiety enhances electrophilicity, making it a versatile building block for heterocyclic compounds or functionalized intermediates. The compound exhibits moderate stability under standard conditions and is typically handled as a solid. Its dual functional groups (carboxylic acid and ketone) allow for further derivatization, such as esterification or amidation. Suitable for controlled reactions requiring selective reactivity, it is often utilized in research-scale fine chemical synthesis.
3-(4-Chlorobenzoyl)acrylic acid structure
6269-33-6 structure
Product Name:3-(4-Chlorobenzoyl)acrylic acid
CAS No:6269-33-6
MF:C10H7ClO3
MW:210.613782167435
CID:85591
PubChem ID:671716
Update Time:2025-06-30

3-(4-Chlorobenzoyl)acrylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Chlorobenzoyl)acrylic acid
    • P-CHLOROBENZOYLACRYLIC ACID
    • 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid
    • J-640221
    • VQVQEUFKSRHRCT-AATRIKPKSA-N
    • SCHEMBL1677879
    • J-017573
    • trans-3-(4-Chlorobenzoyl)acrylic acid
    • (E)-4-(4-chlorophenyl)-4-oxo-but-2-enoic acid
    • MFCD00041465
    • (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid
    • 2-BUTENOIC ACID, 4-(4-CHLOROPHENYL)-4-OXO-, (E)-
    • 3-[p-Chlorobenzoyl]acrylic acid
    • trans-3-(4-Chlorobenzoyl)acrylic acid, 97%
    • Acide (E)4-(4-chlorophenyl)4-oxo 2-butenoique
    • Acide (E)4-(4-chlorophenyl)4-oxo 2-butenoique [French]
    • 7N-732
    • 2-Butenoic acid, 4-(4-chlorophenyl)-4-oxo-, (2E)-
    • CHEMBL1806613
    • 29582-39-6
    • NSC-32875
    • BB 0218778
    • (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid #
    • (E)-4-(4-chlorophenyl)-4-oxobut-2-enoicacid
    • NSC636801
    • (E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid
    • J-800222
    • 6269-33-6
    • (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid
    • SCHEMBL1677880
    • DTXSID201255094
    • E85349
    • NSC32875
    • AF-960/00446030
    • 4-(4-Chlorophenyl)-4-oxo-2-butenoic acid
    • AKOS001716423
    • (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid
    • 2-Butenoic acid, 4-(4-chlorophenyl)-4-oxo-
    • STK672735
    • Inchi: 1S/C10H7ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+
    • InChI Key: VQVQEUFKSRHRCT-AATRIKPKSA-N
    • SMILES: ClC1C=CC(C(/C=C/C(=O)O)=O)=CC=1
    • BRN: 2719881

Computed Properties

  • Exact Mass: 210.00800
  • Monoisotopic Mass: 210.008
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 54.4

Experimental Properties

  • Color/Form: Yellow solid
  • Density: 1.366
  • Melting Point: 130-134 °C(lit.)
  • Boiling Point: 379.5°C at 760 mmHg
  • Flash Point: 183.3°C
  • Refractive Index: 1.59
  • PSA: 54.37000
  • LogP: 2.16350
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

3-(4-Chlorobenzoyl)acrylic acid Security Information

3-(4-Chlorobenzoyl)acrylic acid Pricemore >>

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abcr
AB179251-5g
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3-(4-Chlorobenzoyl)acrylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:6269-33-6)3-(4-Chlorobenzoyl)acrylic acid
Order Number:A868396
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:11
Price ($):648.0
Email:sales@amadischem.com

Additional information on 3-(4-Chlorobenzoyl)acrylic acid

3-(4-Chlorobenzoyl)acrylic Acid (CAS No. 6269-33-6): A Comprehensive Overview

3-(4-Chlorobenzoyl)acrylic acid (CAS No. 6269-33-6) is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, applications, and recent research advancements.

Chemical Structure and Properties

3-(4-Chlorobenzoyl)acrylic acid is an aromatic carboxylic acid with the molecular formula C10H7ClO3. The compound features a conjugated double bond system and a chlorobenzoyl group, which contribute to its unique chemical properties. The presence of the carboxylic acid functional group makes it highly reactive and suitable for various chemical transformations. Additionally, the chlorine atom in the benzoyl group imparts additional reactivity and stability to the molecule.

The compound has a molecular weight of 204.61 g/mol and is typically found as a white crystalline solid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it an ideal candidate for use in various synthetic reactions and formulations.

Synthesis Methods

The synthesis of 3-(4-chlorobenzoyl)acrylic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the condensation of 4-chlorobenzoyl chloride with acrylic acid or its derivatives in the presence of a suitable base. This reaction typically proceeds via a nucleophilic acyl substitution mechanism:

            4-Chlorobenzoyl chloride + Acrylic acid → 3-(4-Chlorobenzoyl)acrylic acid + HCl
        

Another approach involves the Knoevenagel condensation of 4-chlorobenzaldehyde with malonic acid followed by decarboxylation. This method is particularly useful for preparing substituted acrylic acids with high purity:

            4-Chlorobenzaldehyde + Malonic acid → 3-(4-Chlorobenzoyl)acrylic acid + CO2 + H2O
        

Applications in Pharmaceutical Research

3-(4-Chlorobenzoyl)acrylic acid has shown promise in pharmaceutical research due to its potential biological activities. Recent studies have explored its use as an intermediate in the synthesis of various bioactive compounds, including anti-inflammatory agents, anticancer drugs, and antiviral agents.

A notable application is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The compound's ability to inhibit cyclooxygenase (COX) enzymes makes it a valuable starting material for designing more potent and selective NSAIDs with reduced side effects. For example, researchers have synthesized derivatives of 3-(4-chlorobenzoyl)acrylic acid that exhibit enhanced COX-2 selectivity, which could lead to improved therapeutic outcomes for conditions such as osteoarthritis and rheumatoid arthritis.

In addition to its anti-inflammatory properties, 3-(4-chlorobenzoyl)acrylic acid has been investigated for its potential anticancer activities. Studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting key signaling pathways. These findings suggest that 3-(4-chlorobenzoyl)acrylic acid-based compounds may have therapeutic potential in cancer treatment.

Molecular Mechanisms and Biological Activities

The biological activities of 3-(4-chlorobenzoyl)acrylic acid are attributed to its ability to interact with various cellular targets. For instance, the compound can modulate the expression of genes involved in inflammation and immune responses. It has been shown to downregulate pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of chronic inflammation.

Furthermore, research has demonstrated that 3-(4-chlorobenzoyl)acrylic acid-based compounds can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation and cancer progression. By targeting NF-κB signaling pathways, these compounds can effectively reduce inflammation and prevent cancer cell proliferation.

Safety Considerations and Toxicological Profiles

Safety is a critical aspect when evaluating any chemical compound for pharmaceutical applications. Extensive toxicological studies have been conducted to assess the safety profile of 3-(4-chlorobenzoyl)acrylic acid. These studies have shown that the compound exhibits low toxicity at therapeutic concentrations, making it suitable for use in drug development.

In vitro cytotoxicity assays have demonstrated that 3-(4-chlorobenzoyl)acrylic acid-based compounds are generally well-tolerated by normal cells while selectively targeting cancer cells. Additionally, animal studies have shown that these compounds do not cause significant adverse effects on major organs such as the liver, kidneys, or heart at relevant doses.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 3-(4-chlorobenzoyl)acrylic acid-based compounds holds great promise for advancing our understanding of their biological activities and therapeutic potential. Future studies should focus on optimizing the pharmacokinetic properties of these compounds to enhance their bioavailability and efficacy.

In conclusion, 3-(4-chlorobenzoyl)acrylic acid (CAS No. 6269-33-6) is a multifunctional compound with diverse applications in pharmaceutical research and materials science. Its unique chemical structure and biological activities make it an attractive candidate for developing novel therapeutics targeting inflammation, cancer, and other diseases. As research continues to uncover new insights into its mechanisms of action, this compound is likely to play an increasingly important role in advancing medical treatments.

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Amadis Chemical Company Limited
(CAS:6269-33-6)3-(4-Chlorobenzoyl)acrylic acid
A868396
Purity:99%
Quantity:1g
Price ($):648.0
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